molecular formula C6H5N3O2 B11922131 Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione

Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione

Cat. No.: B11922131
M. Wt: 151.12 g/mol
InChI Key: NECHWWCOXDHSLZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is a heterocyclic compound that features a fused imidazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione can be synthesized through various synthetic routes. One common method involves the condensation of imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile and enolizable C–H activated acidic compounds in the presence of sodium carbonate . This one-pot, multicomponent reaction is carried out at room temperature and provides moderate to good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-c]pyrimidine-2,5-dione derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By binding to the active site of COX-2, the compound can reduce the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Another fused heterocyclic compound with similar structural features.

    Imidazo[1,5-a]pyridine: A related compound with a different ring fusion pattern.

    Benzo[4,5]imidazo[1,2-a]pyrimidine: A derivative with additional benzene ring fusion.

Uniqueness

Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is unique due to its specific ring fusion and the presence of the dione functionality, which imparts distinct chemical and biological properties. Its ability to act as a COX-2 inhibitor and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

1,3-dihydroimidazo[1,2-c]pyrimidine-2,5-dione

InChI

InChI=1S/C6H5N3O2/c10-5-3-9-4(8-5)1-2-7-6(9)11/h1-2H,3H2,(H,8,10)

InChI Key

NECHWWCOXDHSLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=NC(=O)N21

Origin of Product

United States

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